molecular formula C7H8F2N2O3 B8402306 Methyl 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-(difluoromethoxy)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B8402306
M. Wt: 206.15 g/mol
InChI Key: SQOOMQATXOVLMV-UHFFFAOYSA-N
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Patent
US05869686

Procedure details

80.6 g (0.39 mol) 3-Methoxycarbonyl-5-difluoromethoxy-1-methylpyrazole and 300 ml aqueous ammonia (33%) was stirred for one hour under reflux. The reaction solution was cooled, the precipitate suction filtered off and washed with water and diisopropyl ether.
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]([CH3:14])[N:6]=1)=O.[NH3:15]>>[C:3]([C:5]1[CH:9]=[C:8]([O:10][CH:11]([F:13])[F:12])[N:7]([CH3:14])[N:6]=1)(=[O:2])[NH2:15]

Inputs

Step One
Name
Quantity
80.6 g
Type
reactant
Smiles
COC(=O)C1=NN(C(=C1)OC(F)F)C
Name
Quantity
300 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate suction filtered off
WASH
Type
WASH
Details
washed with water and diisopropyl ether

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=NN(C(=C1)OC(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.